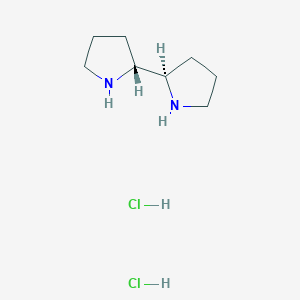
(2R,2'R)-2,2'-Bipyrrolidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,2’R)-2,2’-Bipyrrolidine dihydrochloride is a chiral diamine compound that has gained significant attention in the field of organic chemistry. It is known for its utility as a ligand in asymmetric synthesis and catalysis. The compound is characterized by its two pyrrolidine rings, which are connected via a single bond, and its dihydrochloride salt form enhances its solubility in aqueous solutions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,2’R)-2,2’-Bipyrrolidine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrrolidine derivatives.
Formation of the Bipyrrolidine Core: The two pyrrolidine rings are connected through a series of reactions, often involving the use of chiral catalysts to ensure the correct stereochemistry.
Purification: The resulting compound is purified through recrystallization or chromatography.
Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
In an industrial setting, the production of (2R,2’R)-2,2’-Bipyrrolidine dihydrochloride is scaled up using similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2R,2’R)-2,2’-Bipyrrolidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms on the pyrrolidine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrrolidine compounds.
科学的研究の応用
(2R,2’R)-2,2’-Bipyrrolidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which (2R,2’R)-2,2’-Bipyrrolidine dihydrochloride exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal ions to form chiral complexes, which then catalyze asymmetric reactions. The molecular targets include various metal ions such as palladium, platinum, and rhodium. The pathways involved include the formation of chiral intermediates that lead to enantioselective products.
類似化合物との比較
Similar Compounds
- (2R,2’R)-Diethyl 3,3’-disulfanediylbis (2-aminopropanoate) dihydrochloride
- (2R,2’S)-2,2’-[ethane-1,2-diylbis(azanediyl)]dibutan-1-ol dihydrochloride
Uniqueness
(2R,2’R)-2,2’-Bipyrrolidine dihydrochloride is unique due to its high enantioselectivity and efficiency as a chiral ligand. Compared to other similar compounds, it offers better solubility and stability in aqueous solutions, making it more versatile in various chemical reactions and industrial applications.
特性
分子式 |
C8H18Cl2N2 |
|---|---|
分子量 |
213.15 g/mol |
IUPAC名 |
(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-3-7(9-5-1)8-4-2-6-10-8;;/h7-10H,1-6H2;2*1H/t7-,8-;;/m1../s1 |
InChIキー |
OCIWKVITVUFWTF-RHJRFJOKSA-N |
異性体SMILES |
C1C[C@@H](NC1)[C@H]2CCCN2.Cl.Cl |
正規SMILES |
C1CC(NC1)C2CCCN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


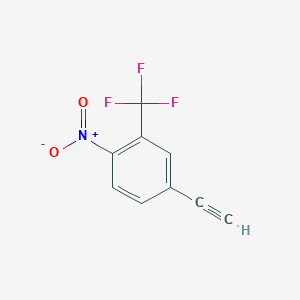

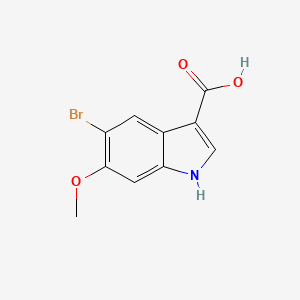
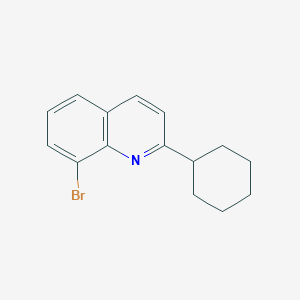

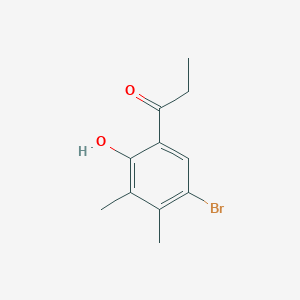
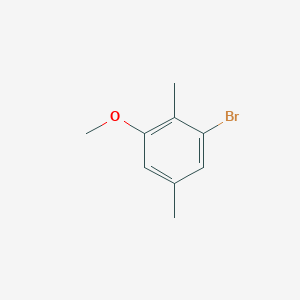
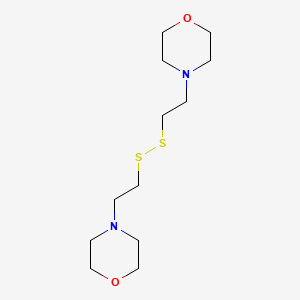
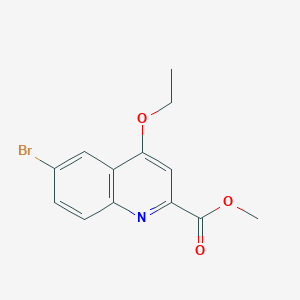
![Methyl 2-(trimethylsilyl)furo[3,2-b]pyridine-5-carboxylate](/img/structure/B13914837.png)

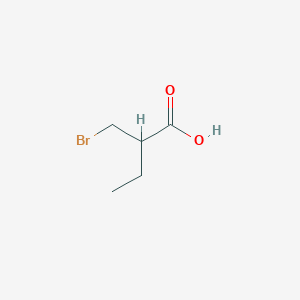
![[(N,N-Dimethyldithiocarbamoyl)methyl] isopropyl cyanocarbonimidodithioate](/img/structure/B13914851.png)
![Tert-butyl 2-[[1-(4-amino-3-methoxy-phenyl)-4-piperidyl]oxy]acetate](/img/structure/B13914858.png)
